N-tert-butyl-4-methylsulfanylbenzenesulfonamide
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Overview
Description
N-tert-butyl-4-methylsulfanylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The tert-butyl group and the methylsulfanyl group further modify the benzene ring, giving the compound unique chemical properties. Sulfonamides are widely used in various fields, including medicinal chemistry, due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-methylsulfanylbenzenesulfonamide typically involves the reaction of 4-methylsulfanylbenzenesulfonyl chloride with tert-butylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-methylsulfanylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Alkyl or aryl halides; reactions are often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives of the original compound.
Scientific Research Applications
N-tert-butyl-4-methylsulfanylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its antimicrobial properties, as sulfonamides are known to inhibit bacterial growth.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-methylsulfanylbenzenesulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-3-bromo-4-methylbenzenesulfonamide
- N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide
- N-(3-hydroxyphenyl)-4-methylbenzenesulfonamide
Uniqueness
N-tert-butyl-4-methylsulfanylbenzenesulfonamide is unique due to the presence of both the tert-butyl and methylsulfanyl groups, which confer distinct chemical properties. These modifications can enhance the compound’s stability, reactivity, and biological activity compared to similar sulfonamides .
Properties
IUPAC Name |
N-tert-butyl-4-methylsulfanylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S2/c1-11(2,3)12-16(13,14)10-7-5-9(15-4)6-8-10/h5-8,12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKJYCZAFXATQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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